molecular formula C10H13NO B184332 N-Isopropylbenzamide CAS No. 5440-69-7

N-Isopropylbenzamide

Cat. No. B184332
CAS RN: 5440-69-7
M. Wt: 163.22 g/mol
InChI Key: INOVPKZAEASFME-UHFFFAOYSA-N
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Description

N-Isopropylbenzamide, also known as Benzamide, N-(1-methylethyl)-, is a chemical compound with the molecular formula C10H13NO . It has an average mass of 163.216 Da and a monoisotopic mass of 163.099716 Da .


Molecular Structure Analysis

The molecular structure of N-Isopropylbenzamide consists of a benzamide group with an isopropyl substituent . The InChI code for N-Isopropylbenzamide is 1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

N-Isopropylbenzamide is a solid at room temperature . It has a molecular weight of 163.22 . The compound is stored under inert gas and in a dry, room temperature environment .

Scientific Research Applications

1. Synthesis and Biomedical Applications

N-Isopropylbenzamide derivatives have been extensively studied in the field of organic chemistry and medicinal applications. For instance, N-aryl-isoindolinones, including drugs like indoprofen and DWP205190, are synthesized from 2-alkylbenzamide substrates through a transition metal-free intramolecular selective oxidative coupling process. This synthesis process is significant due to its metal-free nature, which makes it an environmentally friendly alternative in the drug manufacturing process (Verma et al., 2015). Moreover, a series of N-1,3-benzothiazol-2-ylbenzamide derivatives have been identified for their notable antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines, marking their significance in cancer treatment and drug discovery (Corbo et al., 2016).

2. Bioengineering and Material Science

N-Isopropylbenzamide and its polymers have found wide applications in bioengineering due to their unique properties. Poly(N-isopropyl acrylamide) (pNIPAM), for example, is utilized for the nondestructive release of biological cells and proteins, playing a crucial role in cell sheet engineering, tissue transplantation, and the formation of tumor-like spheroids. The materials based on this compound are instrumental in the study of the extracellular matrix and bioadhesion, signifying their importance in medical research and healthcare applications (Cooperstein & Canavan, 2010). Furthermore, the biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide) have been thoroughly investigated, highlighting its potential in various biomedical applications including drug delivery systems, gene delivery systems, and diagnostic assays (Guo et al., 2017).

3. Environmental and Analytical Applications

In the environmental sector, N-Isopropylbenzamide derivatives have been applied in the detection and analysis of pollutants. For instance, an electrochemical sensor based on a hybrid material modified with graphene oxide has been developed for the rapid and sensitive detection of Isoproturon, an herbicide with heavy toxicity to the liver system. This sensor showcases the application of N-Isopropylbenzamide derivatives in developing advanced methods for monitoring environmental pollutants to comply with pollution restrictions (Zhou et al., 2020).

4. Advanced Functional Materials

In the realm of materials science, PNIPAM-based smart hydrogels are recognized for their thermo-responsive properties and are used in diverse applications such as smart coatings, drug delivery, tissue regeneration, and artificial muscles. These materials autonomously alter their physical and/or chemical properties when exposed to external stimuli, making them highly versatile in various technological and biomedical fields (Tang et al., 2021).

Safety And Hazards

N-Isopropylbenzamide is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOVPKZAEASFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202789
Record name Benzamide, N-isopropyl-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylbenzamide

CAS RN

5440-69-7
Record name N-Isopropylbenzamide
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Record name N-Isopropylbenzamide
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Record name N-Isopropylbenzamide
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Record name N-Isopropylbenzamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Isopropylbenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5955
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Record name Benzamide, N-isopropyl-
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Record name N-ISOPROPYLBENZAMIDE
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Synthesis routes and methods

Procedure details

In a fashion similar to the preparation of LtBu,tBuH, treatment of isopropylamine (9.0 mL, 105 mmol) and triethylamine (14.9 mL, 105 mmol) with benzoyl chloride (11.72 mL, 100 mmol) afforded LPh,iPrH as white crystalline solid (15.02 g, 92%) upon crystallization of the crude product from Et2O at −20° C. followed by sublimation at 70° C./0.05 Torr: mp 101-103° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
11.72 mL
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
EM van Oosten, AJ Lough, N Vasdev - … Crystallographica Section E …, 2008 - scripts.iucr.org
… N-Isopropylbenzamide … N-Isopropylbenzamide was made according to a literature procedure (Clayden et al., 2006), with minor modifications. Benzoyl chloride (0.825 ml, 7.11 …
Number of citations: 4 scripts.iucr.org
T Maetzke, D Seebach - Organometallics, 1990 - ACS Publications
Lithiated N-isopropylbenzamide crystallized from a THF solution containing equimolar amounts of TMEDA. The X-ray crystal structure shows the unique solvent-free octameric …
Number of citations: 56 pubs.acs.org
M Liu, Y Duan, Y Wang, WX Zhang… - … Section E: Structure …, 2009 - scripts.iucr.org
(IUCr) (E)-2-[2-(4-Fluorobenzylidene)hydrazinocarbonyl]-N-isopropylbenzamide … (E)-2-[2-(4-Fluorobenzylidene)hydrazinocarbonyl]-N-isopropylbenzamide … (E)-2-[2-(4-Fluorobenzylidene)hydrazinocarbonyl]-N- isopropylbenzamide top …
Number of citations: 2 scripts.iucr.org
T Maetzke, CP Hidber, D Seebach - Journal of the American …, 1990 - ACS Publications
The first X-ray crystal structure of a lithium azaenolate derived from a carboxylic acid amide is presented. A hexameric aggregate of lithium/V-isopropylbenzamide crystallizes from a THF…
Number of citations: 49 pubs.acs.org
P Wiebkin, RA Prough - Cancer Research, 1980 - AACR
… allowed quan titative recovery of the 2 azoxy isomers and the p-formyl-Nisopropylbenzamide … azoprocarbazine; 2, p-formyl-N-isopropylbenzamide; … and p-formyl-N-isopropylbenzamide …
Number of citations: 44 aacrjournals.org
DR Anderson, NC Faibish, P Beak - Journal of the American …, 1999 - ACS Publications
… for the benzylic lithiation of N-benzyl-N,N‘-dimethyl urea (6) and the ortho lithiations of the tertiary amide N,N-diisopropylbenzamide (7) and the secondary amide N-isopropylbenzamide …
Number of citations: 113 pubs.acs.org
DL Dunn, RA Lubet, RA Prough - Cancer research, 1979 - AACR
… to an aldehyde, p-formyl-N-isopropylbenzamide, and methylhydrazine upon the addition of acid… from liver and yielded p-formyl-N-isopropylbenzamide as a product. This complex in vitro …
Number of citations: 80 aacrjournals.org
Z Shi, C Tang, N Jiao - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
… Our attention was initially drawn to the naphthylamide synthesis from N-isopropylbenzamide 1a with 1,2-diphenylethyne 2a via CH activation in the presence of [(RhCp*Cl 2 ) 2 ] in …
Number of citations: 71 onlinelibrary.wiley.com
MA Iorio, AM Farina, A Doldo - Journal of pharmaceutical and biomedical …, 1987 - Elsevier
… After addition of N-isopropylbenzamide … in the region of the isopropylic methyl doublet of N-isopropylbenzamide … from tablets: (a) without, (b) with N-isopropylbenzamide (8 1.28), as …
Number of citations: 27 www.sciencedirect.com
P Brian Stewart, GJ Possanza… - The Journal of Immunology, 1973 - journals.aai.org
… of 4-amino-N-isopropylbenzamide and subsequent coupling with N-methylhydroxylamine gave reasonable yield. Its structure was confirmed by elemental analysis as well as by …
Number of citations: 2 journals.aai.org

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